molecular formula C9H8O B127171 3-Phenyl-2-propyn-1-ol CAS No. 1504-58-1

3-Phenyl-2-propyn-1-ol

Cat. No. B127171
CAS RN: 1504-58-1
M. Wt: 132.16 g/mol
InChI Key: NITUNGCLDSFVDL-UHFFFAOYSA-N
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Description

3-Phenyl-2-propyn-1-ol is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and its role in chemical reactions. It serves as a precursor for the synthesis of various organic compounds and has been explored for its utility in corrosion inhibition, as well as its interactions with biological systems.

Synthesis Analysis

The synthesis of derivatives of 3-Phenyl-2-propyn-1-ol has been reported using different methodologies. For instance, solid-phase synthesis methods have been employed to create phenylacetylene oligomers, which are attached to a polymer support and subsequently coupled with aryl iodide monomers or oligomers using a palladium(0) catalyst . Another study describes the direct preparation of 3-iodochromenes from 3-phenyl-2-propyn-1-ols using diaryliodonium salts, followed by treatment with N-iodosuccinimide and BF3·OEt2 under transition-metal-free conditions . Additionally, the synthesis of (Z)-1-(triarylstannyl)-3-phenyl-1-buten-3-ols from 3-phenyl-1-butyn-3-ol has been achieved, leading to various arylhalostannyl derivatives .

Molecular Structure Analysis

The molecular structure and spectral properties of compounds related to 3-Phenyl-2-propyn-1-ol have been elucidated using techniques such as density functional theory (DFT), Fourier transform infrared spectroscopy (FTIR), and Fourier transform Raman spectroscopy. These studies provide insights into the optimized structural parameters, electron localization function, and localized orbital locators . Crystal structures of certain derivatives have also been determined by single-crystal X-ray diffraction analysis, revealing the geometry around the central atoms and the presence of intramolecular interactions .

Chemical Reactions Analysis

3-Phenyl-2-propyn-1-ol undergoes various chemical reactions, including cyclization processes that form different intermediates depending on the reaction conditions . It can also participate in corrosion inhibition processes on steel surfaces, where it can undergo hydration to form β-hydroxypropiophenone and further react to yield phenyl vinyl ketone, which can oligomerize to form a protective film .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-2-propyn-1-ol and its derivatives have been studied extensively. The compound's reactivity has been explored in the context of corrosion inhibition, where it forms a protective film on steel surfaces . Its derivatives exhibit various chromic effects, including mechano-, thermo-, and chronochromism, as well as aggregation-induced emission and solvatochromic effects . Quantum computational analysis has been used to investigate the molecular electrostatic potential, providing information on reactive sites, and non-linear optical features have been demonstrated from the first-order hyperpolarizability . The compound's activity against phytopathogenic fungi has also been evaluated, with some derivatives showing effectiveness in both direct and systemic protectant tests .

Scientific Research Applications

Enzymatic Kinetic Resolution

3-Phenyl-2-propyn-1-ol is used in the kinetic resolution process, particularly in the trans-esterification reactions. It is an important chiral synthon. The use of enzymes, such as lipases, has been studied for its kinetic resolution, demonstrating potential in green chemistry applications (Devendran & Yadav, 2014).

Corrosion Inhibition

This compound effectively inhibits the corrosion of steel in hydrochloric acid, particularly in oilfield tubing. It can form various products like β-hydroxypropiophenone (HPP) and phenyl vinyl ketone (PVK) on the steel surface, providing corrosion protection (Growcock & Lopp, 1988).

Preparation of Chemical Compounds

3-Phenyl-2-propyn-1-ol is utilized in the synthesis of various chemical compounds. For instance, it's used in the preparation of 3-iodochromenes, fluorescent dihydrofuran derivatives, and other organic compounds, highlighting its role in organic synthesis and pharmaceuticals (Sasaki et al., 2016), (Funayama et al., 2005).

Polymerization Catalyst

It is used in the polymerization of α-Hydroxyacetylenes with transition metal catalysts, contributing to advancements in the field of polymer chemistry (Gal et al., 1994).

Hydration and Catalysis

This compound undergoes catalytic hydration-decarbonylation-dehydration reactions, producing various products like styrene and carbon monoxide. It highlights its significance in catalysis and synthetic chemistry (d’Alessandro et al., 2004).

Antifungal Activity

3-Phenyl-2-propyn-1-ol derivatives have been synthesized and tested for antifungal activity, indicating its potential in agricultural applications (Arnoldi et al., 1982).

Molecular Studies

Studies on the self-assembly phenomena in aromatic alcohols, including 3-Phenyl-2-propyn-1-ol, shed light on the influence of molecular structure on self-assembly, crucial for understanding molecular interactions (Nowok et al., 2021).

Gold-Catalyzed Reactions

Investigations into the gold(I)-catalyzed Meyer-Schuster rearrangement of 1-phenyl-2-propyn-1-ol offer insights into reaction mechanisms and catalysis (Sorbelli et al., 2021).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

3-Phenyl-2-propyn-1-ol is an important organic synthesis intermediate with a wide range of applications. It can be used to synthesize organic compounds such as drugs, pesticides, and dyes . It can also be used as an additive for coatings, dyes, and resins .

properties

IUPAC Name

3-phenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITUNGCLDSFVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074543
Record name 3-Phenyl-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-propyn-1-ol

CAS RN

1504-58-1
Record name 3-Phenyl-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1504-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyn-1-ol, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.7 g (1 mmol) of bis-triphenylphosphinepalladium dichloride and 0.38 g (2 mmols) of copper (I) iodide is added, with stirring, to 31.6 g (200 mmols) of bromobenzene, 16.8 g (300 mmols) of 1-propyn-3-ol and 300 ml of diethylamine. The reaction mixture is stirred in an argon atmosphere at room temperature (20°-25° C.), and within one hour the mixture heats up to about 30° C. A precipitate commences to occur, and after a reaction time of 6 hours, no further bromopyridine can be detected according to chromatographic analysis. 200 ml of diethyl ether are added to the reaction mixture and this is then filtered. The filtrate is washed with 200 ml of water, dried over magnesium sulfate, and concentrated by evaporation to leave a solid residue. Recrystallisation from diethyl ether yields 1-(phenyl)-propyn-3-ol. 1H-NMR Spectrum 100 MHz (CDCl3, TMS) δ in ppm: 2.4(s); 4.5(s); 7.2-7.5(m) in the ratio of 1:2:5.
[Compound]
Name
dichloride
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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